molecular formula C9H3F13O4 B1595895 Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) CAS No. 63863-43-4

Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate)

Cat. No.: B1595895
CAS No.: 63863-43-4
M. Wt: 422.1 g/mol
InChI Key: OVAULROCPRKKJF-UHFFFAOYSA-N
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Description

Introduction to Methyl Perfluoro(5-Methyl-4,7-Dioxanon-8-enoate)

Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) is a fluorinated ester with a molecular formula of C₉H₃F₁₃O₄ and a molecular weight of 422.10 g/mol . It belongs to the broader class of perfluoroalkyl substances (PFAS), renowned for exceptional chemical stability and low surface energy. Key applications include its use as a monomer in polymer synthesis and as an intermediate in the production of fluorinated coatings, lubricants, and sealants.

Chemical Identity and Nomenclature

Systematic Naming and Structural Formula

The IUPAC name methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) reflects its core structure:

  • Perfluorinated backbone : A fully fluorinated carbon chain with ether and ester functionalities.
  • Dioxane ring : A six-membered ring containing two oxygen atoms (4,7-dioxane).
  • Methyl ester group : Attached to the perfluorinated core via an ester linkage.

The structural formula is:
COC(C(F)(C(F)(OC(C(F)(F)F)(C(F)(OC(F)=C(F)F)F)F)F)F)=O .

Table 1: Key Chemical Properties
Property Value/Description Source
CAS Number 63863-43-4
Molecular Formula C₉H₃F₁₃O₄
Molecular Weight 422.10 g/mol
Boiling Point 151°C (at 1 atm)
Density 1.592 g/cm³ (25°C)

Synonyms and Alternative Nomenclature

The compound is referenced by multiple synonyms, including:

  • Methyl 2,2,3,3-tetrafluoro-3-((1,1,1,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propan-2-yl)oxy)propanoate .
  • Propanoic acid, 3-[1-[difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro-, methyl ester .
  • EVE monomer (industry abbreviation).

Historical Context and Discovery

Development Timeline

The synthesis of methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) is rooted in advancements in fluorine chemistry during the late 20th century. Key milestones include:

  • Early 1980s : Development of electrochemical fluorination techniques for perfluorinated ethers.
  • 1990s : Patent disclosures detailing methods for synthesizing perfluoro(alkyl vinyl ethers), including precursors to this compound.
  • 2000s : Industrial-scale production methods emerged, leveraging controlled chlorination and dehalogenation reactions.

Key Contributors and Patents

Critical patents include:

  • US2004/176636 A1 (2004): Describes the preparation of fluorinated esters via selective fluorination of chlorinated precursors.
  • EP0699176B1 (1997): Outlines a process for synthesizing perfluoro(alkyl vinyl ethers) using halogenation and fluorination steps.

Structural Features and Isomerism

Core Structural Elements

The molecule’s architecture consists of:

  • Perfluorinated backbone : A central fluorinated chain with alternating ether and ester groups.
  • Dioxane ring : A six-membered ring (4,7-dioxane) stabilized by fluorinated substituents.
  • Trifluorovinyl group : A terminal vinyl group (–CF=CF₂) contributing to reactivity.
Figure 1: Simplified Structural Representation

(Note: Replace with a text-based description due to formatting constraints)
Perfluorinated core → Dioxane ring → Methyl ester → Trifluorovinyl group

Geometric Isomerism

The compound exhibits potential E/Z isomerism due to the double bond in the trifluorovinyl group (–CF=CF₂). This is evident in:

  • Synthetic precursors : Patents note E/Z isomer mixtures during fluorinated ether synthesis.
  • Reactivity implications : Isomerism may influence polymerization rates in fluoropolymer production.

Properties

IUPAC Name

methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F13O4/c1-24-4(23)5(13,14)8(19,20)26-6(15,7(16,17)18)9(21,22)25-3(12)2(10)11/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAULROCPRKKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(OC(C(OC(=C(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F13O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044969
Record name Methyl perfluoro(3-(1-ethenyloxypropan-2-yloxy)propanoate)
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Molecular Weight

422.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63863-43-4
Record name Methyl 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropanoate
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Record name Methyl 2,2,3,3-tetrafluoro-3-((1,1,1,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propan-2-yl)oxy)propanoate
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Record name Propanoic acid, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro-, methyl ester
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Record name Methyl perfluoro(3-(1-ethenyloxypropan-2-yloxy)propanoate)
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Record name Methyl 3-[1-[difluoro[(trifluorovinyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropionate
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Record name METHYL 2,2,3,3-TETRAFLUORO-3-((1,1,1,2,3,3-HEXAFLUORO-3-((TRIFLUOROETHENYL)OXY)PROPAN-2-YL)OXY)PROPANOATE
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Preparation Methods

Reagents and Conditions

  • Metal fluorides: Potassium fluoride (KF), rubidium fluoride (RbF), cesium fluoride (CsF), and tetraalkylammonium fluorides are used to generate polyfluoroalkoxide anions.
  • Carbonyl compounds: Highly fluorinated ketones or acid fluorides serve as precursors, with ketones yielding branched fluorocarbon products and acid fluorides yielding primary fluorocarbon products.
  • Solvents: Aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred to avoid hydrolysis and maintain anhydrous conditions.

Reaction Mechanism

The metal fluoride reacts with the perfluorinated carbonyl compound to form a metal polyfluoroalkoxide complex. The electron-withdrawing fluorine atoms stabilize the negative charge on the alkoxide, improving the stability of the intermediate and facilitating subsequent nucleophilic substitution.

Reaction Parameters

  • Stoichiometry: One equivalent of metal fluoride per carbonyl group.
  • Time: Typically 0.5 to 2 hours until the reaction mixture becomes homogeneous.
  • Temperature: Ambient to moderate heating, depending on the carbonyl compound.

Stability Considerations

  • Larger cations (K+, Rb+, Cs+) favor stable anion formation due to lower lattice energy.
  • Presence of water or protic impurities must be strictly avoided to prevent hydrolysis of polyfluoroalkoxides.

Nucleophilic Displacement on Polyfluoroallyl Halides/Fluorosulfates

Starting Materials

  • Polyfluoroallyl chlorides, bromides, or fluorosulfates serve as electrophilic partners.
  • Fluorosulfates are preferred for their reactivity and can be prepared by treating polyfluoroalkenes with sulfur trioxide under controlled conditions (25–90 °C, sealed tubes, 16 hours to 4 days).

Reaction Conditions

  • The preformed polyfluoroalkoxide anion solution is reacted with the polyfluoroallyl halide/fluorosulfate in a one-pot, sequential addition manner.
  • The reaction is carried out in aprotic solvents under anhydrous conditions.
  • Temperature and reaction time vary but are optimized to maximize yield and purity.

Reaction Outcome

  • The nucleophilic displacement leads to the formation of the polyfluoroallyloxy compound with the desired methyl ester functionality.
  • Metal salts (e.g., metal halides) are formed as by-products and removed during purification.

Representative Reaction Scheme

Step Reagents and Conditions Description
1 Metal fluoride (e.g., KF) + perfluorinated carbonyl compound in aprotic solvent Formation of stable polyfluoroalkoxide anion
2 Addition of polyfluoroallyl fluorosulfate or halide Nucleophilic displacement to form methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate)
3 Purification by fractional distillation or chromatography Isolation of pure product

Data and Research Findings

Parameter Observed Value/Condition Notes
Solvent Aprotic (e.g., DMF, DMSO) Maintains anhydrous environment
Temperature for fluorosulfate preparation 25–90 °C Reaction time 16 hours to 4 days
Reaction time for polyfluoroalkoxide formation 0.5–2 hours Until homogeneous solution forms
Metal fluoride preference KF > RbF, CsF > LiF, NaF Based on cation size and lattice energy
Stability of intermediates High with fully fluorinated ketones/acid fluorides Electron-withdrawing effect critical
Vapor density of product 1.592 (Air = 1) From safety data sheet

Chemical Reactions Analysis

Types of Reactions

Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

Polymer Chemistry

Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) serves as a vital comonomer in the production of fluorinated polymers. It can be copolymerized with tetrafluoroethylene (TFE) to create polymers that incorporate carboxylic acid side chains. This characteristic is crucial for developing perfluorocarboxylic acid ion exchange resins, which have significant utility in various applications:

  • Ion Exchange Resins : These resins are used in water treatment processes and chemical separations, providing high selectivity and efficiency due to their unique fluorinated structure.
  • Coatings and Films : The incorporation of this compound into polymer matrices enhances the thermal stability and chemical resistance of coatings, making them suitable for harsh environments.

Organic Synthesis

As an intermediate in organic synthesis, methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) plays a pivotal role in the creation of complex fluorinated compounds. Its applications include:

  • Reagents for Organic Reactions : The compound is utilized as a reagent in various organic reactions, including nucleophilic substitutions and polymerizations, enabling the synthesis of fluorinated derivatives that are valuable in pharmaceuticals and agrochemicals .
  • Building Block for Fluorinated Compounds : Its structure allows it to act as a building block for synthesizing more complex fluorinated molecules, which are often sought after for their unique properties such as low surface tension and high thermal stability .

Case Study 1: Ion Exchange Resin Development

A study demonstrated the successful copolymerization of methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) with TFE to produce a novel ion exchange resin. The resulting material exhibited enhanced ion selectivity and stability under extreme conditions compared to traditional resins. This advancement has implications for improving water purification technologies.

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

Research has shown that methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) can be effectively employed in the synthesis of fluorinated pharmaceutical intermediates. The unique reactivity of this compound allows for the introduction of fluorine atoms into drug molecules, enhancing their biological activity and metabolic stability.

Mechanism of Action

The mechanism of action of Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity and stability, making it useful in various chemical reactions. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the electron-withdrawing effects of the fluorine atoms .

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Synthesis Complexity: Methyl perfluoro...enoate is commercially available as a reagent , whereas analogues like Compound 14 require labor-intensive synthesis .
  • Environmental Fate: While PFOS derivatives resist degradation , Methyl perfluoro...enoate’s ester group may introduce hydrolytic pathways, necessitating empirical studies to confirm degradation products.
  • Contradictions: Theoretical degradation pathways (e.g., glycolaldehyde formation ) conflict with experimental observations, underscoring the need for targeted studies on Methyl perfluoro...enoate’s atmospheric behavior.

Biological Activity

Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) (CAS: 63863-43-4) is a fluorinated compound that has garnered attention for its potential biological activities and applications in various fields, including materials science and environmental studies. This article explores its biological activity, synthesis, and implications based on the latest research findings.

Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) is characterized by the following properties:

PropertyValue
Molecular Formula C₉H₃F₁₃O₄
Molecular Weight 422 g/mol
Boiling Point 151 °C
Density (25 °C) 1.592 g/ml
Purity ≥99.0 wt%

This compound is a colorless and transparent liquid at room temperature and serves as an important comonomer in the production of organic fluorine materials, particularly in creating polymers with carboxylic acid side chains .

Synthesis and Applications

Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) can be synthesized through various chemical reactions involving perfluorinated precursors. Research indicates that it can be copolymerized with tetrafluoroethylene (TFE) to produce polymers with enhanced properties for specific applications, such as ion exchange resins .

Toxicological Studies

Recent studies have investigated the toxicological profiles of per- and polyfluoroalkyl substances (PFAS), including methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate). A case-control study highlighted concerns regarding the potential health impacts of PFAS exposure, particularly in relation to immune response and endocrine disruption .

Case Study Findings:

  • Exposure to PFAS has been linked to altered immune responses in populations living near contaminated sites.
  • The compound's persistence in the environment raises concerns about bioaccumulation and long-term ecological effects.

Environmental Impact

The environmental behavior of methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) has been assessed through nontarget analysis methods. These studies indicate that this compound can contribute to the overall burden of PFAS in ecosystems, affecting both aquatic life and terrestrial organisms .

Summary of Key Research Insights

  • Synthesis Techniques : Advanced purification methods such as Dry Column Vacuum Chromatography (DCVC) have been employed to synthesize reference standards for PFAS compounds .
  • Health Implications : Continuous exposure to PFAS, including methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate), has been associated with various health risks, necessitating further research into its biological effects.
  • Regulatory Considerations : As awareness of PFAS-related health risks grows, regulatory bodies are increasingly focusing on monitoring and controlling these substances in industrial applications .

Q & A

Q. How can the purity of Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) be determined experimentally?

Methodological Answer: Purity assessment typically combines gas chromatography-mass spectrometry (GC-MS) for volatility analysis and nuclear magnetic resonance (NMR) for structural verification. Density (1.638 g/cm³) and boiling point (264.6°C) from physicochemical data serve as benchmarks. For non-volatile impurities, high-performance liquid chromatography (HPLC) with UV detection is recommended.

Q. What are the key physicochemical properties critical for handling this compound in laboratory settings?

Methodological Answer: Key properties include its low vapor pressure (0.00961 mmHg at 25°C), which necessitates inert atmosphere handling to minimize evaporation, and its high density (1.638 g/cm³), requiring calibrated pipettes for precise volumetric measurements. The flash point (110.4°C) indicates flammability risks during high-temperature reactions .

Advanced Research Questions

Q. How can synthetic routes for Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) be optimized to improve yield and selectivity?

Methodological Answer: Fluorination efficiency can be enhanced using microreactor systems to control exothermic reactions. Post-synthesis purification via fractional distillation under reduced pressure (guided by its boiling point ) or supercritical CO₂ extraction may reduce byproducts. Reaction monitoring with in-situ FTIR or Raman spectroscopy aids in real-time optimization.

Q. What advanced analytical techniques are suitable for resolving structural ambiguities in perfluorinated compounds like this ester?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) using SHELX software provides precise bond-length and angle data. For dynamic structural analysis, cryogenic electron microscopy (cryo-EM) or solid-state NMR with magic-angle spinning (MAS-NMR) can elucidate conformational flexibility.

Q. How does the environmental persistence of this compound compare to other perfluoroalkyl substances (PFAS)?

Methodological Answer: Environmental fate studies should combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace detection with computational modeling of hydrolysis rates (e.g., using EPI Suite). Its ether-oxygen moieties may increase susceptibility to microbial degradation compared to fully fluorinated chains, as seen in related perfluoroethers .

Q. What methodologies address contradictions in toxicity data between in vitro and in vivo studies?

Methodological Answer: Discrepancies often arise from metabolic differences. Use species-specific liver microsomal assays to map biotransformation pathways. Cross-validate with transcriptomics (RNA-seq) to identify conserved toxicodynamic pathways, as demonstrated in perfluorooctanoic acid studies .

Q. How can thermal stability be experimentally characterized for high-temperature applications?

Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen/air atmospheres quantifies decomposition thresholds. Differential scanning calorimetry (DSC) identifies phase transitions, while pyrolysis-GC-MS detects volatile degradation products. The compound’s boiling point (264.6°C ) suggests stability up to ~250°C.

Methodological Challenges and Solutions

Q. What strategies mitigate analytical interference from co-eluting perfluorinated compounds in environmental samples?

Methodological Answer: Employ isotopic dilution with ¹³C-labeled internal standards (e.g., as in ) and orthogonal column chemistries (e.g., C18 vs. porous graphitic carbon). Data-independent acquisition (DIA) mass spectrometry enhances specificity for low-abundance targets .

Q. How can computational models predict the compound’s partitioning behavior (e.g., logP, bioaccumulation)?

Methodological Answer: Quantitative structure-property relationship (QSPR) models parameterized with density functional theory (DFT)-derived descriptors (e.g., polar surface area, dipole moment) can estimate logP. Compare predictions against experimental octanol-water partitioning assays .

Regulatory and Safety Considerations

Q. What regulatory frameworks govern the use of this compound in academic research?

Methodological Answer: Compliance with TSCA (US) and REACH (EU) requires documentation of its "First-Class Chemical Substance" status under Japan’s CSCL . Institutional review boards (IRBs) should mandate toxicity screenings aligned with OECD Test Guidelines (e.g., Test 471 for mutagenicity).

Q. How can researchers safely degrade this compound in laboratory waste streams?

Methodological Answer: Advanced oxidation processes (AOPs) using UV/persulfate or sonolysis effectively cleave C-F bonds. Validate degradation efficiency via total organic fluorine (TOF) analysis and ion chromatography for fluoride ion release .

Q. Tables for Key Data

Property Value Method Reference
Density1.638 g/cm³Pycnometry
Boiling Point264.6°C (760 mmHg)Distillation
Vapor Pressure0.00961 mmHg (25°C)Static method
Environmental Half-life (Predicted)~5 years (hydrolysis-dominated)EPI Suite modeling

Q. Notes

  • Citations prioritize peer-reviewed journals, regulatory documents, and analytical standards.
  • Advanced questions emphasize mechanistic studies, data reconciliation, and novel methodologies.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate)
Reactant of Route 2
Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate)

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